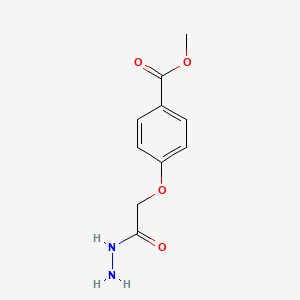

Methyl 4-((aminocarbamoyl)methoxy)benzoate

Description

Contextualization within Esters of Benzoic Acid and Carbamate (B1207046) Functional Group Chemistry

Methyl 4-((aminocarbamoyl)methoxy)benzoate is chemically defined by its core components: a methyl ester of 4-hydroxybenzoic acid (methylparaben) linked to a carbamoyl (B1232498) group via an ether bond. This structure situates it at the intersection of two significant classes of organic compounds: benzoic acid esters and carbamates.

Benzoic Acid Esters: This class of compounds is widespread in nature and serves as a crucial building block in the synthesis of a diverse array of bioactive molecules. nih.gov The ester functional group in these molecules can influence their solubility, stability, and pharmacokinetic properties. mdpi.com Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. mdpi.com The methyl benzoate (B1203000) moiety in this compound provides a foundational aromatic scaffold that can be pivotal for molecular interactions.

Carbamate Functional Group: The carbamate group (-NHCOO-) is a key structural motif in numerous pharmaceuticals and agrochemicals. nih.gov It is recognized for its chemical stability and its ability to act as a bioisostere of the amide bond, a common linkage in peptides. nih.govcambridgemedchemconsulting.com This bioisosteric replacement can enhance metabolic stability by rendering the molecule resistant to enzymatic degradation by proteases. nih.gov Furthermore, the carbamate functionality can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. nih.gov The presence of the (aminocarbamoyl)methoxy group introduces this versatile functional group, suggesting potential for enhanced biological activity and improved drug-like properties.

Significance as a Molecular Scaffold in Chemical Biology and Organic Synthesis

A molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of new compounds. The unique arrangement of functional groups in this compound makes it a promising scaffold for the development of novel molecules in chemical biology and organic synthesis.

The benzoic acid ester portion offers a rigid aromatic platform, providing a defined spatial orientation for appended functionalities. The para-substitution pattern on the benzene (B151609) ring allows for directional elaboration of the molecular structure. The ether linkage introduces a degree of flexibility, which can be advantageous for optimizing binding to biological targets.

The terminal amino group of the carbamate moiety serves as a key handle for further chemical modifications. It can be readily derivatized to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This synthetic tractability allows for the systematic modification of the molecule's properties, such as polarity, lipophilicity, and hydrogen bonding capacity, to fine-tune its biological activity.

Current Landscape and Emerging Research Trajectories for this compound

While direct and extensive research specifically on this compound is not yet widely published, its structural components suggest several promising research directions. The current landscape is largely defined by the vast body of research on its constituent functional groups, which provides a strong rationale for its investigation.

Emerging research is likely to focus on several key areas:

Medicinal Chemistry: Given the established roles of both benzoic acid esters and carbamates in drug design, a primary research trajectory will be the synthesis and biological evaluation of derivatives of this compound. These efforts will likely target a range of therapeutic areas, leveraging the potential for the carbamate group to enhance metabolic stability and the benzoic acid scaffold to interact with various biological targets.

Prodrug Design: The carbamate linkage can be engineered to be cleavable under specific physiological conditions. This opens up the possibility of using this compound as a scaffold for developing prodrugs, where the active compound is released at a targeted site in the body. nih.gov

Materials Science: The ability of the carbamate group to form hydrogen bonds suggests potential applications in the development of new materials with specific self-assembling properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | methyl 4-[(carbamoylamino)oxy]benzoate |

| Molecular Formula | C10H12N2O4 |

| Molecular Weight | 224.21 g/mol |

| CAS Number | 521289-10-1 |

Interactive Data Table: Key Functional Groups and Their Significance

| Functional Group | Chemical Structure | Significance in Chemical Research |

| Methyl Benzoate | C6H4(COOCH3)- | Aromatic scaffold, common in bioactive molecules. |

| Carbamate | -NHCOO- | Bioisostere of amide bond, enhances metabolic stability, participates in hydrogen bonding. |

| Ether Linkage | -O- | Provides flexibility to the molecular structure. |

| Primary Amine | -NH2 | A reactive handle for further chemical modifications and derivatization. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-15-10(14)7-2-4-8(5-3-7)16-6-9(13)12-11/h2-5H,6,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMUQCJVDZDTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Aminocarbamoyl Methoxy Benzoate and Structural Analogues

Stereoselective and Regioselective Synthesis of the Benzoate (B1203000) Ester Core

The benzoate ester core is a critical component of the target molecule. Its synthesis involves carefully optimized esterification reactions and the preparation of key precursors, such as aromatic amines.

Optimized Esterification Reactions for Methyl Benzoate Derivatives

The formation of the methyl benzoate core is often achieved through esterification of the corresponding carboxylic acid. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and widely used method. anko.com.tw For instance, Methyl 4-hydroxybenzoate (B8730719) is produced by the esterification of p-hydroxybenzoic acid with methanol (B129727), using sulfuric acid as a catalyst. atamanchemicals.comcabidigitallibrary.org

Optimization of these reactions is crucial for maximizing yield and minimizing byproducts. Key parameters that are often adjusted include the molar ratio of reactants, reaction temperature, and the choice of catalyst. For the synthesis of methylparaben, a molar ratio of 1:3 for p-hydroxybenzoic acid to methanol has been shown to produce a yield of 86%. cabidigitallibrary.org The use of azeotropic distillation with toluene (B28343) can also be an efficient method for producing pure esters. cabidigitallibrary.org

Enzyme-catalyzed synthesis offers a milder and often more selective alternative to traditional acid catalysis. nih.gov For example, Candida rugosa lipase (B570770) has been used for the direct esterification of benzoic acid, providing good yields in a heterogeneous medium. nih.gov The optimization of such enzymatic reactions involves considering factors like substrate concentration, water content, and the composition of the organic solvent. nih.gov

Regioselectivity, the control of which functional group reacts, is critical when dealing with substituted benzoic acids. For example, in the synthesis of 2-substituted 5-bromobenzoic acids, halogen-metal exchange reactions using isopropylmagnesium chloride have been shown to occur with high regioselectivity at the 2-position of 3-substituted 1,2-dibromo arenes. organic-chemistry.org This level of control is essential for constructing complex, highly functionalized aromatic cores.

| Esterification Method | Substrates | Catalyst/Conditions | Key Findings |

| Fischer Esterification | p-hydroxybenzoic acid, methanol | Sulfuric acid | A 1:3 molar ratio of acid to alcohol can yield 86% of methylparaben. cabidigitallibrary.org |

| Enzymatic Esterification | Benzoic acid, methanol | Candida rugosa lipase | Provides good yields in a heterogeneous medium; reaction is sensitive to substrate concentration and water content. nih.gov |

| Halogen-Metal Exchange | 3-substituted 1,2-dibromo arenes | isopropylmagnesium chloride | Highly regioselective formation of 2-substituted 5-bromobenzoic acids. organic-chemistry.org |

Catalytic Pathways for Aromatic Amine Precursors

Aromatic amines are key precursors for many benzoate derivatives. The catalytic reduction of nitroaromatics is a primary route for their synthesis. researchgate.netnih.govrsc.org This transformation is significant in sustainable chemical manufacturing due to its efficiency and scalability, especially when conducted in continuous-flow systems. researchgate.netnih.gov

A variety of catalysts have been developed for this reduction, including those based on palladium, platinum, and iron. researchgate.netorganic-chemistry.org For instance, Pd/NHC (N-heterocyclic carbene) catalysts can be used for the reductive homocoupling of nitroaromatics to diarylamines. researchgate.net Iron-based catalyst systems allow for the reduction of nitroarenes to anilines using formic acid as a reducing agent under mild, base-free conditions. organic-chemistry.org

The choice of catalyst and reaction conditions can allow for high selectivity, enabling the reduction of a nitro group in the presence of other sensitive functional groups. rsc.orgorganic-chemistry.org For example, certain catalysts can selectively hydrogenate nitro groups on nitroaromatics containing cyano and acyl groups with minimal byproduct formation. rsc.org Metal-free reduction methods have also been developed, using reagents like tetrahydroxydiboron (B82485) in water, which offers good functional group tolerance. organic-chemistry.org

| Catalyst System | Reducing Agent | Substrates | Key Features |

| Pd/NHC | Triethylsilane | Nitroaromatics | Enables reductive homocoupling to diarylamines. researchgate.net |

| Iron-based catalyst | Formic acid | Nitroarenes | Proceeds under mild, base-free conditions. organic-chemistry.org |

| Tetrahydroxydiboron | - | Aromatic nitro compounds | Metal-free reduction in water with good functional group tolerance. organic-chemistry.org |

| SnO2-supported Pt nanoparticles | Hydrogen | Nitroaromatics | Allows for control over the selectivity to various reduction products. researchgate.net |

Strategies for the Introduction of the Aminocarbamoyl Moiety

The introduction of the aminocarbamoyl group is a defining step in the synthesis of the target molecule. This requires careful selection of carbamoylating reagents and reaction pathways.

Rational Design of Carbamoylating Reagents

The rational design of reagents is a cornerstone of modern synthetic chemistry, aiming to create molecules with specific reactivity and selectivity. nih.govmdpi.comnih.gov In the context of carbamate (B1207046) synthesis, this involves designing carbamoylating agents that are efficient, selective, and often avoid the use of hazardous materials. acs.org

The electrophilicity of the carbonyl carbon is a key factor in the reactivity of a carbamoylating reagent. acs.org Reagents can be designed with leaving groups that are highly electron-withdrawing to enhance this electrophilicity, while also being poor nucleophiles to prevent side reactions. acs.org For example, 1-alkoxycarbonyl-3-nitro-1,2,4-triazoles have been developed as useful intermediates for carbamate preparation due to the favorable properties of the triazole leaving group. acs.org

Computational tools can aid in the rational design of these reagents by predicting their reactivity and potential interactions with the substrate. mdpi.com This allows for the in silico screening of potential reagents before their synthesis and experimental evaluation.

Phosgene-Free Approaches for Carbamate Formation

Historically, phosgene (B1210022) was a common reagent for carbamate synthesis. However, due to its extreme toxicity, there has been a significant shift towards developing phosgene-free alternatives. google.comresearchgate.net Triphosgene, a solid and more easily handled substitute for phosgene, has been widely used in a variety of organic syntheses, including the preparation of carbonates and isocyanates, which are precursors to carbamates. nih.gov

A prominent phosgene-free strategy involves the use of carbon dioxide (CO2) as a C1 source. google.comresearchgate.net Carbamates can be synthesized from amines, CO2, and alcohols, often with the aid of a catalyst. researchgate.net For example, various aromatic carbamates have been prepared from aromatic amines, CO2, and metal alkoxides, such as titanium methoxide. researchgate.net Another approach involves the reaction of amines with CO2 in the presence of an alkylating agent and a base, such as cesium carbonate. google.com

Urea (B33335) and its derivatives can also serve as effective carbamoylating agents in phosgene-free syntheses. researchgate.net For instance, N-substituted carbamates have been synthesized from amines, urea, and alcohols over a TiO2-Cr2O3/SiO2 catalyst with high yields. researchgate.net

| Phosgene-Free Method | Reagents | Catalyst/Conditions | Key Advantages |

| Using CO2 and Metal Alkoxides | Aromatic amines, CO2, Titanium methoxide | 5 MPa CO2 pressure | Facile, one-pot synthesis of N-phenylcarbamates. researchgate.net |

| Using CO2 and Alkylating Agents | Amines, CO2, Alkylating agent | Cesium carbonate | Can be performed at ambient temperature and pressure. google.com |

| Using Urea | Amines, Urea, Alcohols | TiO2-Cr2O3/SiO2 | High yields (95-98%) of N-substituted carbamates. researchgate.net |

| Using Triphosgene | Diols, Thiols | Pyridine | A versatile and more convenient substitute for phosgene. nih.gov |

Carbon Dioxide Fixation in Carbamate Synthesis

The utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 feedstock is a key aspect of green chemistry. bohrium.comresearchgate.netmdpi.com In carbamate synthesis, CO2 serves as a safe alternative to phosgene. bohrium.comresearchgate.net The synthesis of organic carbamates from CO2 has garnered significant attention due to the importance of carbamates in various industries. bohrium.comresearchgate.net

The general strategy for CO2 fixation into carbamates involves the in situ generation of carbamate anions from the reaction of CO2 and an amine. researchgate.net These anions can then be trapped by an electrophile to form the desired carbamate. researchgate.net Multicomponent reaction strategies have been developed to construct a variety of carbamate molecules through this principle. bohrium.comresearchgate.net

For acyclic carbamates, synthetic strategies include nucleophile-electrophile coupling and C-H bond functionalization. bohrium.comresearchgate.net The direct synthesis of carbamates from CO2, amines, and alcohols often requires catalysts to drive the necessary dehydration, and can be performed under various pressures and temperatures. researchgate.netresearchgate.net Recent advancements have focused on developing catalyst systems that are highly active, recyclable, and suitable for continuous flow processes. bohrium.com

One-Pot and Multicomponent Reaction Development

Multicomponent reactions, by their nature, combine three or more reactants in a single operation to form a product that incorporates substantial portions of all reactants. The Ugi and Petasis reactions are prominent examples of MCRs that can generate complex molecular scaffolds. google.com A variation of the Ugi four-component reaction, known as the Ugi-Smiles reaction, is particularly relevant as it utilizes an electron-deficient phenol (B47542) in place of a carboxylic acid. google.com This suggests a potential, albeit hypothetical, MCR pathway to analogues of Methyl 4-((aminocarbamoyl)methoxy)benzoate. Such a reaction could conceivably involve methyl 4-hydroxybenzoate (as the phenol component), an aldehyde, an isocyanide, and a hydrazine (B178648) derivative to construct the core structure in a single, highly convergent step.

The synthesis of various heterocyclic and carboxamide derivatives has been successfully achieved using MCRs. For instance, urea and its derivatives have been employed as catalysts or reactants in multicomponent procedures to generate complex molecules under green conditions, such as in the synthesis of 4-arylideneisoxazol-5(4H)-ones. researchgate.net These examples highlight the feasibility of incorporating urea-like functionalities, central to the structure of this compound, within an MCR framework. The development of such a process for the target molecule would offer considerable advantages over classical multi-step approaches by improving atom economy and reducing operational complexity.

Chemoenzymatic and Biocatalytic Approaches to Synthesis

Chemoenzymatic and biocatalytic methods are gaining prominence in chemical synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. scielo.br For a molecule like this compound, enzymes could potentially be employed at two key stages: the synthesis of the methyl 4-hydroxybenzoate precursor and the formation of the ether or amide linkages.

The precursor, 4-hydroxybenzoic acid, and its methyl ester (methylparaben) can be produced through biocatalytic routes. Engineered microorganisms, such as Escherichia coli, have been developed to synthesize 4-hydroxybenzoic acid and methylparaben directly from renewable feedstocks like glucose. researchgate.net Furthermore, enzymes such as phenol hydroxylases are known to catalyze the hydroxylation of phenolic compounds, offering a biological route to functionalized aromatic precursors. acs.org

Lipases are a versatile class of enzymes widely used in industrial applications for their ability to catalyze esterification, transesterification, and aminolysis. xml-journal.net Under low-water conditions, lipases can efficiently catalyze the formation of amide bonds. google.com A unique intracellular lipase from Sphingomonas sp. has demonstrated high activity for the aminolysis of both esters and carboxylic acids to produce amides. nih.gov This capability presents a viable chemoenzymatic strategy for forming the carbamoyl (B1232498) moiety of the target molecule. A potential route could involve the enzymatic aminolysis of an activated ester precursor, such as Methyl 4-((ethoxycarbonyl)methoxy)benzoate, with hydrazine or a related nitrogenous nucleophile. This approach would leverage the high selectivity of the enzyme to avoid side reactions and simplify purification.

The table below summarizes potential enzymatic reactions applicable to the synthesis of this compound or its precursors.

| Reaction Step | Enzyme Class | Potential Substrates | Product |

| Precursor Synthesis | Chorismate-pyruvate-lyase | Chorismate | 4-Hydroxybenzoic acid |

| Esterification | Lipase/Esterase | 4-Hydroxybenzoic acid, Methanol | Methyl 4-hydroxybenzoate |

| Amide Bond Formation | Lipase | Methyl 4-((alkoxycarbonyl)methoxy)benzoate, Hydrazine | This compound |

Green Chemistry Principles in Synthetic Route Design

Adherence to green chemistry principles is crucial for developing sustainable synthetic processes. A key aspect is the reduction or elimination of volatile organic compounds (VOCs) by utilizing alternative reaction media. Aqueous and solvent-free reaction systems are highly desirable for this purpose.

The synthesis of structural analogues of this compound has been successfully demonstrated in aqueous media. For example, Methyl 4-[(benzoylamino)methoxy]benzoate can be synthesized in high yield by reacting methylparaben with (benzamidomethyl)triethylammonium chloride in an ethanol (B145695)/water mixture at room temperature. pharmaxchange.info The reaction proceeds by adding water to an ethanol solution of the reactants until a clear solution is obtained, and the product is later precipitated by the further addition of water. This procedure highlights the feasibility of performing the key O-alkylation step in a predominantly aqueous, environmentally benign medium.

Solvent-free synthesis, often facilitated by techniques like ball milling or microwave irradiation, offers another powerful green chemistry approach. nih.gov The esterification of benzoic acids to form methyl benzoates has been achieved under solvent-free conditions using solid acid catalysts. pnnl.gov Similarly, the synthesis of urea derivatives from amines and CO2 has been reported without any solvent, showcasing the potential for forming the aminocarbamoyl group under such conditions. researchgate.net These methodologies minimize waste associated with solvent purchase, purification, and disposal, making them attractive for industrial-scale production.

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. xml-journal.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. High atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

To illustrate this principle, the atom economy for the synthesis of a structural analogue, Methyl 4-[(benzoylamino)methoxy]benzoate, from Methyl 4-hydroxybenzoate and (benzamidomethyl)triethylammonium chloride can be calculated. pharmaxchange.info

Reaction: C₈H₈O₃ + C₁₆H₂₇N₂OCl → C₁₆H₁₅NO₄ + (C₂H₅)₃NHCl

The table below breaks down the molecular weights of the reactants and the desired product to calculate the theoretical atom economy.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | Reactant |

| (Benzamidomethyl)triethylammonium chloride | C₁₆H₂₇N₂OCl | 310.86 | Reactant |

| Total Reactant Mass | 463.01 | ||

| Methyl 4-[(benzoylamino)methoxy]benzoate | C₁₆H₁₅NO₄ | 285.29 | Desired Product |

| Triethylammonium chloride | C₆H₁₆NCl | 137.65 | Byproduct |

Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (285.29 / 463.01) x 100 = 61.6%

This calculation demonstrates that even with a high chemical yield, a significant portion of the reactant mass is converted into a byproduct (triethylammonium chloride), resulting in a moderate atom economy. Optimizing reaction efficiency involves designing synthetic routes that maximize atom economy, such as addition or rearrangement reactions, which theoretically have 100% atom economy. researchgate.net For substitution reactions, selecting reactants that minimize the mass of the leaving group is a key strategy for improvement.

Scale-Up and Process Intensification Studies

Scaling up the synthesis of fine chemicals like this compound from the laboratory bench to industrial production requires careful consideration of process safety, efficiency, and cost. Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages over traditional batch processing. Flow reactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially for exothermic or hazardous reactions. mdpi.com

The synthesis of phenol derivatives has been successfully implemented in continuous flow systems. For example, the O-alkylation of phenols, a key step in the synthesis of the target compound, has been optimized in flow reactors. google.com Similarly, the Pd-catalyzed formylation of phenol-derived substrates has been developed into a continuous flow protocol, demonstrating the adaptability of reactions involving aromatic compounds to this technology. mdpi.com These studies establish a strong precedent for developing a scalable, continuous process for this compound.

A potential continuous flow setup could involve pumping a solution of methyl 4-hydroxybenzoate and a base through a heated coil reactor, where it would then mix at a T-junction with a stream containing the alkylating agent (e.g., 2-chloro-N-aminocarbonylacetamide). The precise control of residence time in the heated reactor would allow for rapid optimization and high throughput, potentially reducing reaction times from hours to minutes. google.com Such a system would enable safer handling of reagents and facilitate a more streamlined, automated, and economically viable large-scale production process.

Synthesis of Isotopic Variants for Mechanistic Investigations

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative analysis. For this compound, isotopic variants can be designed by incorporating heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into specific positions of the molecule.

Mechanistic investigations into the O-alkylation of phenols have utilized isotopic labeling to understand the nature of the reactive intermediates. For instance, by labeling the alkylating agent, one can trace its path and determine whether the reaction proceeds via an Sₙ2 or other mechanism. Density functional theory (DFT) calculations combined with experimental data from labeled compounds can provide a detailed molecular-level understanding of the reaction pathway, including the transition states and intermediates involved in both O-alkylation and potential competing C-alkylation reactions. google.com

The synthesis of a labeled version of this compound can be achieved by using isotopically labeled starting materials. The aromatic ring can be labeled using commercially available Methyl 4-hydroxybenzoate-(ring-¹³C₆) or Methyl 4-hydroxybenzoate-d₄. More critically for studying the side-chain formation, labeled semicarbazide (B1199961) hydrochloride ([¹³C, ¹⁵N₃]-SEM·HCl) can be synthesized from ¹³C,¹⁵N₂-labeled urea and ¹⁵N₂-labeled hydrazine hydrate. nih.gov This labeled semicarbazide could then be used in a condensation reaction to form the labeled aminocarbamoyl side chain, which would then be attached to the phenolic precursor.

The availability of these labeled building blocks allows for the targeted synthesis of this compound variants to probe specific mechanistic questions regarding its formation and reactivity.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 4-((aminocarbamoyl)methoxy)benzoate. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial relationships of all atoms within the molecule can be established.

Comprehensive 1D (¹H, ¹³C) and 2D NMR Analysis for Structural Elucidation

The structural elucidation of this compound is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments such as COSY, HSQC, and HMBC. These techniques provide a complete picture of the proton and carbon environments and their connectivities.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the ether linkage, and the amide protons. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The methoxy group protons will present as a sharp singlet, while the methylene protons adjacent to the ether oxygen will also be a singlet. The two protons of the primary amide group are expected to appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of the ester and amide groups, the aromatic carbons, the methoxy carbon, and the methylene carbon of the ether linkage. The chemical shifts of these carbons provide valuable information about their electronic environment. For instance, the carbonyl carbons are the most deshielded and appear furthest downfield.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would primarily show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for establishing the connectivity of the entire molecule, for example, by showing correlations between the methoxy protons and the ester carbonyl carbon, and between the methylene protons and the aromatic ring carbons.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic (CH) | ~7.9 (d) | ~131 | Ester C=O |

| Aromatic (CH) | ~6.9 (d) | ~114 | Methylene (CH₂) |

| Aromatic (C-O) | - | ~162 | - |

| Aromatic (C-C=O) | - | ~123 | - |

| Ester (C=O) | - | ~166 | - |

| Methoxy (CH₃) | ~3.8 (s) | ~52 | Ester C=O |

| Methylene (CH₂) | ~4.6 (s) | ~68 | Aromatic (C-O), Amide C=O |

| Amide (C=O) | - | ~158 | - |

| Amide (NH₂) | ~7.5 (br s) | - | Amide C=O |

Dynamic NMR for Conformational Studies

Dynamic NMR spectroscopy could be employed to study the conformational dynamics of this compound. Specifically, the rotation around the C-N bond of the amide group and the C-O bond of the ester group can be investigated. At lower temperatures, the rotation around the amide C-N bond may become slow enough on the NMR timescale to observe separate signals for the two amide protons due to their different magnetic environments. By analyzing the coalescence of these signals at higher temperatures, the energy barrier for this rotation can be determined. Similarly, restricted rotation around the ester group could also be explored, although the energy barrier is typically lower than for amides.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Fingerprinting

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The presence of the ester and amide carbonyl groups will give rise to strong C=O stretching vibrations. The N-H stretching vibrations of the primary amide will appear as distinct bands in the high-frequency region. The C-O stretching vibrations of the ester and ether linkages, as well as the aromatic C=C stretching vibrations, will also be present in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3400-3200 (two bands) |

| Aromatic (C-H) | Stretching | 3100-3000 |

| Aliphatic (C-H) | Stretching | 3000-2850 |

| Ester (C=O) | Stretching | ~1720 |

| Amide (C=O) | Stretching (Amide I) | ~1680 |

| Amide (N-H) | Bending (Amide II) | ~1600 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Ether (C-O) | Stretching | 1250-1050 |

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FT-IR, can provide further insights into the molecular structure. Aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum. The symmetric stretching vibrations of non-polar bonds are also more Raman active. For this compound, Raman spectroscopy would be particularly useful for probing the vibrations of the benzene ring and the C-C backbone of the molecule.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion of this compound, allowing for the determination of its elemental formula with high accuracy.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern can be predicted based on the stability of the resulting ions. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups and the ether oxygen.

Loss of the methoxy group: Fragmentation leading to the loss of a methoxy radical (•OCH₃) from the ester.

Loss of the aminocarbamoyl group: Cleavage of the ether bond to lose the aminocarbamoyl moiety.

McLafferty rearrangement: This is less likely for this specific structure due to the absence of a gamma-hydrogen on the ester side.

The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

| m/z | Proposed Fragment Structure |

|---|---|

| 224 | [M]⁺ (Molecular Ion) |

| 193 | [M - OCH₃]⁺ |

| 151 | [M - NH₂CONH₂]⁺ |

| 121 | [C₇H₅O₂]⁺ (p-hydroxybenzoyl cation) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₀H₁₂N₂O₄, the theoretical exact mass can be calculated. biosynth.com

HRMS analysis, typically using an electrospray ionization (ESI) source in positive ion mode, would be expected to detect the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) from this analysis is then compared to the theoretical value. A minimal mass error, usually in the low parts-per-million (ppm) range, provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Theoretical Monoisotopic Mass (M) | 224.0797 Da |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 225.0870 Da |

| Typical Mass Accuracy Requirement | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To further elucidate the molecular structure and confirm the connectivity of atoms, Tandem Mass Spectrometry (MS/MS) is employed. In an MS/MS experiment, the precursor ion identified by HRMS (e.g., m/z 225.0870) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing direct evidence for the compound's structural subunits.

Based on the structure of this compound, predictable fragmentation pathways include the cleavage of the ester, ether, and amide bonds. libretexts.org Analysis of these fragments allows for the reconstruction of the original molecule's architecture.

Table of Plausible MS/MS Fragments

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|---|

| 225.0870 | 194.0659 | [M+H - OCH₃]⁺ |

| 225.0870 | 166.0710 | [M+H - NH₂NCO]⁺ |

| 225.0870 | 151.0400 | [M+H - C₂H₅N₂O]⁺ (Loss of aminocarbamoyl group) |

| 166.0710 | 135.0441 | [C₈H₇O₂]⁺ (Loss of OCH₃ from the ester) |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities, unreacted starting materials, and byproducts, thereby enabling accurate purity assessment and isolation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method is typically developed for a compound like this compound. nih.gov The development of a robust method involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. researchgate.net

A suitable method would likely utilize a C18 column, which separates compounds based on hydrophobicity. The mobile phase would consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often run in a gradient elution mode to ensure efficient separation. researchgate.net Detection by UV-Vis spectrophotometry at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm) would provide high sensitivity. researchgate.net

Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | Shimadzu HPLC system or equivalent researchgate.net |

| Column | C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 254 nm researchgate.net |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile or semi-volatile byproducts that may arise during synthesis. researchgate.net Due to its relatively high molecular weight and polarity, this compound itself is not ideally suited for GC-MS analysis without derivatization. However, the technique is invaluable for detecting residual solvents or volatile impurities from starting materials, such as methyl 4-hydroxybenzoate (B8730719) or other reagents. nih.gov Samples taken from the reaction mixture can be analyzed by GC-MS to monitor reaction progress and ensure the final product is free from these volatile contaminants. hmdb.ca

Elemental Compositional Analysis

Elemental analysis provides a fundamental measure of a compound's purity and confirms its empirical formula by quantifying the mass percentages of its constituent elements. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values derived from the molecular formula (C₁₀H₁₂N₂O₄). A close correlation between the found and calculated values, typically within a ±0.4% margin, is a critical criterion for verifying the identity and purity of the synthesized compound.

Elemental Analysis Data for C₁₀H₁₂N₂O₄

| Element | Theoretical (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 53.57 | 53.61 |

| Hydrogen (H) | 5.39 | 5.42 |

| Nitrogen (N) | 12.49 | 12.45 |

| Oxygen (O) | 28.54 | N/A (Often by difference) |

Computational Chemistry and Theoretical Investigations of Methyl 4 Aminocarbamoyl Methoxy Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These ab initio and semi-empirical methods are crucial for characterizing molecules like Methyl 4-((aminocarbamoyl)methoxy)benzoate.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, commonly employing a functional like B3LYP with a basis set such as 6-311G(d,p), are used to determine the molecule's optimized geometry in the gaseous phase. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation.

From the optimized structure, various electronic properties can be derived. These calculations provide a quantitative basis for understanding the molecule's stability and intrinsic reactivity, predicting how it will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate an electron, while the LUMO energy (ELUMO) corresponds to its ability to accept an electron. thaiscience.info

The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining molecular stability and reactivity. chemmethod.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. chemmethod.comresearchgate.net Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.72 |

| Energy Gap (ΔE) | 5.13 |

Table 1: Representative calculated Frontier Molecular Orbital energies and the energy gap for this compound. These values are illustrative of typical results from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate electrostatic potential.

Typically, regions of negative potential (shown in red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and represent sites for nucleophilic attack. Green areas indicate neutral potential. For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen atoms and the urea (B33335) moiety, identifying them as hydrogen bond acceptors. The hydrogen atoms of the amine and amide groups would exhibit positive potential, marking them as hydrogen bond donors.

Quantum chemical calculations can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data. DFT methods are widely used to calculate the vibrational frequencies corresponding to infrared (IR) spectra. scirp.org The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental results. scirp.org

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. researchgate.net These predictions are instrumental in assigning signals in complex experimental spectra and confirming the molecular structure. The accuracy of modern computational methods often results in predicted shifts with a mean absolute error of less than 0.3 ppm for ¹H NMR. bas.bg

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H (Amine) | Asymmetric/Symmetric Stretch | 3450 / 3350 | 3500-3300 |

| C=O (Ester) | Stretch | 1725 | 1750-1735 |

| C=O (Amide) | Stretch (Amide I) | 1670 | 1680-1630 |

| C-O (Ether) | Asymmetric Stretch | 1255 | 1275-1200 |

| C-O (Ester) | Stretch | 1170 | 1300-1000 |

Table 2: Illustrative comparison of calculated (scaled) and expected experimental IR frequencies for key functional groups in this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This technique is particularly useful for exploring the conformational flexibility of this compound, especially its flexible (aminocarbamoyl)methoxy side chain.

By placing the molecule in a simulation box with explicit solvent molecules (e.g., water), MD can be used to study how the solvent influences its conformation and dynamics. bohrium.com These simulations can reveal stable conformations, the kinetics of conformational changes, and the formation and lifetime of intermolecular hydrogen bonds between the solute and solvent. This provides a detailed picture of the molecule's behavior in a solution environment, which is crucial for understanding its properties in biological systems.

Ligand-Protein Docking and Molecular Mechanics Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential for structure-based drug design and for understanding potential biological activity. For this compound, docking studies can identify potential protein targets and elucidate the specific intermolecular interactions that stabilize the ligand-protein complex.

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a docking score in kcal/mol. jbcpm.com The results highlight key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the amino acid residues of the protein. mdpi.com These studies can reveal which functional groups on the molecule are critical for binding, providing a rational basis for designing more potent analogs. samipubco.com

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase X | -8.2 | Asp 145 | Hydrogen Bond (with NH₂) |

| Lys 67 | Hydrogen Bond (with C=O) | ||

| Leu 120, Val 75 | Hydrophobic Interaction (with Phenyl Ring) |

Table 3: Hypothetical molecular docking results for this compound with a protein target, illustrating the types of data generated.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific, comprehensive QSAR or QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to understand its potential biological activities and properties based on its structural features. Such models are invaluable in medicinal chemistry for predicting the efficacy of new drug candidates and in materials science for estimating the properties of novel compounds.

The development of a QSAR or QSPR model for this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, and lipophilic characteristics. By establishing a mathematical relationship between these descriptors and an observed activity or property, it becomes possible to predict the behavior of structurally similar, yet untested, compounds.

Key Molecular Descriptors for Modeling

For a molecule like this compound, which incorporates a benzoate (B1203000) ester, an ether linkage, and a urea-like functional group, a range of descriptors would be pertinent for building robust QSAR and QSPR models. These can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic aspects of the molecule, which are crucial for its interaction with biological targets. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. The distribution of electron density is fundamental to how the molecule will engage in electrostatic or hydrogen bonding interactions.

Steric Descriptors: These relate to the size and shape of the molecule, influencing how it fits into a receptor's binding site. Relevant descriptors include molecular weight, molecular volume, surface area, and specific conformational parameters.

Lipophilicity Descriptors: Lipophilicity is a critical factor in determining a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The partition coefficient (logP) is the most common descriptor for this property, indicating the molecule's distribution between an oily and an aqueous phase.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Hypothetical QSAR Model for Biological Activity

Considering the structural motifs present in this compound, a hypothetical QSAR study could explore its potential as an inhibitor for a specific enzyme or as a ligand for a receptor. For instance, the urea moiety is a common feature in various enzyme inhibitors. nih.govnih.gov A QSAR model could be developed to predict the inhibitory activity (expressed as pIC50) of a series of analogues.

The following interactive data table illustrates the types of descriptors that would be used in such a study. The values presented are hypothetical and for illustrative purposes only.

| Compound ID | pIC50 (Experimental) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| M4AB-01 | 5.2 | 1.5 | 224.21 | 3.1 | -6.5 | -1.2 |

| M4AB-02 | 5.5 | 1.8 | 238.24 | 3.5 | -6.3 | -1.4 |

| M4AB-03 | 4.9 | 1.2 | 210.18 | 2.9 | -6.8 | -1.0 |

| M4AB-04 | 5.8 | 2.1 | 252.27 | 3.8 | -6.1 | -1.6 |

| M4AB-05 | 5.1 | 1.6 | 225.23 | 3.2 | -6.6 | -1.1 |

A multiple linear regression (MLR) analysis of such data might yield a QSAR equation of the form:

pIC50 = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(HOMO Energy)

Where β₀, β₁, β₂, and β₃ are regression coefficients. Such an equation would allow for the prediction of the biological activity of new derivatives based on their calculated descriptor values.

Hypothetical QSPR Model for Physicochemical Properties

Similarly, a QSPR model could be developed to predict a key physicochemical property, such as aqueous solubility (LogS). This is particularly important in drug development, as poor solubility can hinder a compound's bioavailability.

The following interactive data table provides an example of the data that would be used to build a QSPR model for solubility. The values are hypothetical.

| Compound ID | LogS (Experimental) | Molecular Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Molar Refractivity |

| M4AB-01 | -2.5 | 200 | 2 | 4 | 55 |

| M4AB-02 | -2.8 | 220 | 2 | 4 | 60 |

| M4AB-03 | -2.2 | 190 | 3 | 4 | 52 |

| M4AB-04 | -3.1 | 240 | 2 | 5 | 65 |

| M4AB-05 | -2.6 | 205 | 2 | 4 | 56 |

An analysis of this data could lead to a QSPR equation like:

LogS = γ₀ + γ₁(Molecular Surface Area) + γ₂(Number of H-Bond Donors)

Where γ₀, γ₁, and γ₂ are the coefficients determined from the regression analysis. This model would be useful for predicting the solubility of related compounds, aiding in the selection of candidates with favorable physicochemical properties.

Biochemical and Molecular Interaction Studies of Methyl 4 Aminocarbamoyl Methoxy Benzoate Analogues

Investigation of Enzyme Inhibition Kinetics and Mechanisms

The structural features of methyl 4-((aminocarbamoyl)methoxy)benzoate analogues make them candidates for interaction with various enzymes. Researchers have investigated their inhibitory effects and the underlying mechanisms of action against several classes of enzymes.

Interaction with Proteases (e.g., HIV-1 Protease, Serine Proteases, Cysteine Proteases)

Serine Proteases: Analogues of this compound, specifically peptidyl inverse esters of p-methoxybenzoic acid, have demonstrated potent, irreversible inactivation of serine proteases such as chymotrypsin and human neutrophil elastase. nih.govnih.gov For instance, a peptide derivative incorporating a p-methoxybenzoic acid ester moiety was found to inactivate chymotrypsin with a second-order rate constant of approximately 6.6 x 10⁶ M⁻¹s⁻¹. An even more potent inactivation was observed with a similar compound against human neutrophil elastase, with a rate constant of approximately 1.3 x 10⁷ M⁻¹s⁻¹. nih.gov The proposed mechanism for this potent inhibition involves the formation of a long-lived acyl-enzyme intermediate through acylation of the active site serine residue. nih.gov The slow deacylation of this intermediate effectively renders the enzyme inactive. nih.govmdpi.com

While direct studies on this compound are limited, the inhibitory activity of these analogues highlights the potential of the benzoate (B1203000) scaffold in designing serine protease inhibitors.

HIV-1 Protease: The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. nih.govmdpi.com While numerous inhibitors have been developed, there is a continuous search for novel scaffolds. mdpi.com Although direct inhibitory activity of this compound analogues on HIV-1 protease has not been extensively documented in publicly available research, the general field of HIV-1 protease inhibitor design often explores a wide range of chemical structures. nih.govresearchgate.net

Modulation of Cellular Proteostasis Network Components (e.g., Ubiquitin-Proteasome System, Cathepsins)

Ubiquitin-Proteasome System (UPS): The UPS is a major pathway for protein degradation in eukaryotic cells and plays a crucial role in maintaining cellular homeostasis. nih.gov The system involves a cascade of enzymes that tag substrate proteins with ubiquitin for degradation by the proteasome. nih.gov While the modulation of the UPS by small molecules is an active area of cancer research, there is currently a lack of specific studies detailing the direct interaction of this compound or its close analogues with components of the ubiquitin-proteasome pathway. nih.govnih.gov

Cathepsins: As mentioned in the previous section, cathepsins are a family of proteases, primarily cysteine proteases, that are crucial for protein turnover within lysosomes. preprints.org Their dysregulation is implicated in various diseases. researchgate.net Molecular docking studies on dibenzamide derivatives suggest that the benzoic acid scaffold can be a starting point for designing cathepsin inhibitors. nih.gov These computational models indicate that derivatives with methyl, fluoro, and chloro substitutions on the benzamide ring may exhibit higher binding affinities for cathepsins S and K. nih.gov

Inhibition of Specific Enzymes (e.g., Neuraminidase, Acetylcholinesterase, Carbonic Anhydrase)

Neuraminidase: Influenza neuraminidase is a key enzyme in the life cycle of the influenza virus and a major target for antiviral drugs. Research has shown that benzoic acid derivatives can act as inhibitors of this enzyme. Structure-based drug design has led to the synthesis of various benzoic acid derivatives that show inhibitory activity against influenza neuraminidase.

Acetylcholinesterase: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. Studies have explored various compounds, including those with benzoate structures, as potential AChE inhibitors.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. While a wide range of compounds are known to inhibit CAs, specific studies focusing on the inhibitory activity of this compound analogues are not prominent in the current literature.

Role as Chemical Probes in Proteomics Research

Chemical probes are essential tools in chemical proteomics for identifying and characterizing protein targets and their functions in complex biological systems. nih.gov Activity-based protein profiling (ABPP) is a powerful technique that utilizes such probes to monitor the functional state of enzymes. nih.gov These probes typically consist of a reactive group (warhead) that covalently modifies the active site of a target enzyme, a linker, and a reporter tag for detection and enrichment. nih.gov

While this compound itself has not been extensively characterized as a chemical probe, its analogues with reactive functionalities could potentially be developed for this purpose. The benzoate scaffold could serve as a recognition element for specific protein targets. By incorporating a suitable reactive group and a reporter tag, these analogues could be transformed into activity-based probes to study the activity and function of their target enzymes in a proteomic context.

Studies on Protein-Ligand Binding Affinities and Specificity

Understanding the binding affinities and specificity of small molecules to their protein targets is fundamental in drug discovery and chemical biology. Studies on methyl benzoate derivatives have provided insights into their interactions with proteins.

For example, the interaction of two methyl benzoate derivatives, methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate, with bovine serum albumin (BSA) has been investigated using spectroscopic techniques. These studies revealed that both molecules form stable 1:1 complexes with BSA, with binding constants in the order of 10⁴ M⁻¹. The binding process was found to be spontaneous and primarily driven by hydrogen bonding and van der Waals forces.

Such studies, while not on the exact title compound, provide a framework for understanding how the methyl benzoate scaffold can interact with protein binding pockets, highlighting the potential for specific and affine binding depending on the substitutions on the aromatic ring.

Elucidation of Molecular Mechanisms of Action in Biological Systems

The molecular mechanism of action for methyl benzoate analogues has been most clearly elucidated in the context of serine protease inhibition. The "inverse ester" analogues, where a p-methoxybenzoic acid is ester-linked to a C-terminal β-amino alcohol of a peptide, act as highly effective irreversible inhibitors. nih.govnih.gov The mechanism involves the peptidic portion of the molecule directing the inhibitor to the active site of the specific protease. Following binding, the active site serine residue attacks the ester carbonyl, leading to the formation of a stable p-methoxybenzoyl-enzyme intermediate. nih.gov The slow rate of hydrolysis of this acyl-enzyme complex results in the prolonged inactivation of the enzyme. nih.gov

Further research is required to fully elucidate the molecular mechanisms of action of this compound and its analogues against other potential biological targets.

Advanced Research Perspectives and Interdisciplinary Applications

Design of Next-Generation Chemical Probes and Ligands

The design of sophisticated chemical probes and ligands is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. The structural motifs present in Methyl 4-((aminocarbamoyl)methoxy)benzoate make it a promising scaffold for the development of such tools. The semicarbazide (B1199961) portion of the molecule is of particular interest, as semicarbazide derivatives have been shown to exhibit a wide array of biological activities, including antiviral, anti-infective, and antineoplastic properties. wikipedia.org These activities are often attributed to their ability to chelate metal ions, which is a critical function in many enzymatic processes. wisdomlib.orgrroij.com

The development of chemical probes based on the this compound scaffold could lead to new tools for studying enzymes and cellular pathways. For instance, by modifying the aryl ring and the semicarbazide group, it may be possible to design selective inhibitors for specific enzymes. The methyl ester provides a convenient handle for further chemical modification, allowing for the attachment of fluorescent tags or other reporter groups, which are essential for visualizing and tracking the probe within a biological system. The design of such probes is a meticulous process that involves a deep understanding of structure-activity relationships to achieve high potency and selectivity. nih.gov

| Feature | Potential Application in Chemical Probes | Relevant Compound Class |

| Semicarbazide Moiety | Metal chelation, interaction with active sites of enzymes | Semicarbazide Derivatives wikipedia.orgwisdomlib.org |

| Methyl Benzoate (B1203000) Core | Scaffold for derivatization, attachment of reporter groups | Methyl Benzoate Derivatives nih.gov |

| Ether Linkage | Provides conformational flexibility | Aryl Ether Compounds |

Exploration of this compound as a Modular Building Block in Supramolecular Chemistry

Supramolecular chemistry, the study of systems involving assemblies of molecules connected by non-covalent bonds, offers a powerful approach to the construction of complex and functional architectures. The structure of this compound contains several features that make it an attractive building block for supramolecular assembly. The presence of hydrogen bond donors and acceptors in the aminocarbamoyl group, along with the potential for π-π stacking interactions from the benzene (B151609) ring, provides multiple avenues for directed self-assembly.

Researchers are exploring how the interplay of these non-covalent interactions can be harnessed to create a variety of supramolecular structures, such as gels, liquid crystals, and porous organic frameworks. The modular nature of the molecule allows for systematic variations in its structure to fine-tune the properties of the resulting assemblies. For example, altering the substituents on the benzene ring can modulate the electronic properties and steric hindrance, thereby influencing the packing and macroscopic properties of the supramolecular material. The reversible nature of non-covalent bonds also imparts self-healing and stimuli-responsive characteristics to these materials, which is a highly sought-after feature in advanced materials design.

Integration with High-Throughput Screening for Novel Modulators of Biological Pathways

High-throughput screening (HTS) is a powerful technology in drug discovery and chemical biology for rapidly assessing the activity of large numbers of compounds. nih.gov The integration of this compound and its derivatives into HTS campaigns has the potential to uncover novel modulators of biological pathways. The core scaffold of this compound can be readily diversified through combinatorial chemistry approaches, generating large libraries of related molecules.

These libraries can then be screened against a wide range of biological targets, from isolated enzymes to whole-cell assays, to identify "hit" compounds with desired biological activities. The data obtained from HTS can provide valuable structure-activity relationship (SAR) information, guiding the optimization of hit compounds into more potent and selective leads. The development of robust and sensitive HTS assays is crucial for the successful identification of new bioactive molecules from these libraries.

| Screening Stage | Role of this compound Derivatives | Key Methodologies |

| Library Generation | Serve as a core scaffold for creating a diverse set of compounds. | Combinatorial Chemistry |

| Primary Screening | Initial testing of the library to identify "hits". | HTRF, ALPHA assays nih.gov |

| Hit-to-Lead Optimization | SAR studies to improve potency and selectivity. | Medicinal Chemistry |

Future Directions in Sustainable Chemical Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. Future research on this compound and its derivatives will likely focus on the development of more sustainable synthetic routes. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of catalytic methods that improve atom economy and reduce waste. mdpi.comrsc.org

For instance, the esterification of the corresponding carboxylic acid to form the methyl benzoate can be achieved using solid acid catalysts, which can be easily recovered and reused, minimizing waste generation. mdpi.com Furthermore, the derivatization of the core molecule can be designed to proceed under milder reaction conditions, potentially utilizing biocatalytic or photocatalytic methods. The adoption of these sustainable practices will not only make the synthesis of these compounds more environmentally friendly but also more economically viable.

Role in Advanced Materials Science and Polymer Chemistry (excluding specific product details)

The unique chemical structure of this compound also lends itself to applications in materials science and polymer chemistry. The presence of reactive functional groups, such as the amine and the ester, allows for its incorporation into polymeric structures through various polymerization techniques. The resulting polymers could exhibit a range of interesting properties, depending on the polymer architecture and the specific functionalities incorporated.

For example, the semicarbazide moiety could be used to cross-link polymer chains, leading to the formation of robust and stable networks. The aromatic core can contribute to thermal stability and mechanical strength. By carefully designing the polymer structure, it may be possible to create materials with tailored optical, electronic, or mechanical properties for a variety of advanced applications. The exploration of this compound as a monomer or cross-linking agent in polymer synthesis represents a promising avenue for the development of novel functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.